N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-1-naphthamide is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclic framework.
Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Naphthamide Formation: The final step involves the coupling of the naphthalene moiety with the bicyclic core, often achieved through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Catalysts and reagents would be chosen to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products with new functional groups replacing the methylsulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The sulfonyl and naphthamide groups contribute to its binding affinity and selectivity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide: Lacks the methylsulfonyl group, which may affect its binding properties and biological activity.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-benzamide: Similar structure but with a benzamide group instead of a naphthamide, potentially altering its chemical reactivity and applications.
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide is unique due to its combination of a bicyclic core, a methylsulfonyl group, and a naphthamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFWOFXXJSSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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